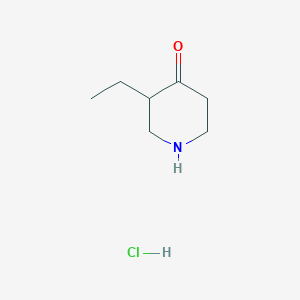

3-Ethylpiperidin-4-one hydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylpiperidin-4-one hydrochloride typically involves the reaction of ethylamine with 4-piperidone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-Ethylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperidines and piperidinones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

Pharmaceutical Research Applications

3-Ethylpiperidin-4-one hydrochloride serves as a critical intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics, antipsychotics, and antidepressants.

Analgesics Development

The compound's piperidine structure is foundational for creating novel analgesics. Researchers modify its functional groups to enhance pharmacological properties, aiming to develop pain relievers with improved efficacy and reduced side effects. The structural flexibility allows for extensive exploration of structure-activity relationships (SAR) to optimize therapeutic outcomes .

Antipsychotic and Antidepressant Medications

In the realm of mental health pharmacotherapy, this compound is instrumental in synthesizing compounds that target neurotransmitter pathways associated with mood regulation and psychotic disorders. By altering substituents on the piperidine scaffold, researchers can investigate new treatments that are more effective for conditions such as depression and schizophrenia .

Enzyme Inhibition Studies

The compound's structural characteristics make it suitable for studying enzyme inhibitors, particularly those involved in neurotransmitter metabolism. This research enhances understanding of neurological disorders and aids in developing targeted therapies .

Synthesis and Industrial Applications

The synthesis of this compound involves complex chemical reactions that require precise conditions to yield high purity products.

Synthesis Process

The typical synthesis route includes cyclization reactions starting from appropriate precursors, followed by hydrolysis and decarboxylation steps to refine the product into its hydrochloride salt form. This process enhances the compound's stability and solubility, making it suitable for pharmaceutical formulations .

Industrial Uses

Beyond pharmaceuticals, this compound finds applications in agrochemicals as a precursor for developing pesticides and herbicides. Its reactivity allows for the creation of crop protection agents that are both effective and environmentally friendly .

Case Study: Novel Analgesic Development

A research study focused on modifying this compound led to the creation of a new class of analgesics with enhanced potency compared to existing options. The modifications improved binding affinity to pain receptors while minimizing side effects, demonstrating the compound's potential in pain management therapies.

Case Study: Antidepressant Efficacy

Another study explored the use of this compound derivatives in treating major depressive disorder. The findings indicated that specific modifications resulted in compounds with higher efficacy in clinical trials, showcasing the importance of this intermediate in mental health drug development.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Analgesics | Intermediate for novel pain relievers | Improved efficacy and reduced side effects |

| Antipsychotics | Building block for medications targeting mood disorders | Enhanced therapeutic outcomes |

| Enzyme Inhibition Studies | Investigating enzyme interactions related to neurotransmitter metabolism | Advances understanding of neurological disorders |

| Agrochemicals | Precursor for developing pesticides and herbicides | Environmentally friendly crop protection agents |

Mecanismo De Acción

The mechanism of action of 3-Ethylpiperidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

3-Methylpiperidin-4-one hydrochloride: Similar in structure but with a methyl group instead of an ethyl group.

4-Piperidone hydrochloride: Lacks the ethyl substituent, making it less hydrophobic.

N-Ethylpiperidine: Similar but lacks the ketone functionality.

Uniqueness

3-Ethylpiperidin-4-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in the synthesis of specialized compounds with tailored biological activities .

Actividad Biológica

3-Ethylpiperidin-4-one hydrochloride (3-EP-4-one HCl) is a piperidinone compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of 3-EP-4-one HCl, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a six-membered piperidine ring with a ketone functional group at the fourth position and an ethyl group at the third position. Its molecular formula is , and it is often encountered in its hydrochloride form, which enhances solubility and stability for various applications.

The biological activity of 3-EP-4-one HCl is primarily attributed to its interaction with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This property is crucial for developing enzyme inhibitors used in treating various diseases.

- Receptor Modulation : 3-EP-4-one HCl may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. This modulation can lead to therapeutic effects in conditions such as pain and inflammation .

Antidepressant Effects

Research indicates that derivatives of piperidinones, including 3-EP-4-one HCl, exhibit antidepressant-like activities. In animal models, compounds similar to 3-EP-4-one HCl have been shown to counteract hypothermia induced by reserpine, suggesting potential antidepressant properties .

Analgesic Properties

The compound has been explored for its analgesic effects. Studies have demonstrated that it can influence pain responses in animal models, indicating a possible role in pain management therapies. Specifically, it has shown effectiveness against heat pain stimuli in mouse models .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Its ability to modulate immune responses makes it a candidate for further research in treating inflammatory diseases .

Study on NLRP3 Inhibition

A recent study evaluated the NLRP3 inhibitory activity of compounds related to 3-EP-4-one HCl. The results indicated that certain derivatives could significantly reduce NLRP3-dependent pyroptosis in macrophage-like cells (THP-1), highlighting their potential in inflammatory conditions .

Synthesis and Derivative Development

Research has focused on synthesizing various derivatives of 3-EP-4-one HCl to enhance its biological activity. These derivatives are being tested for improved efficacy against specific targets in pharmacological studies.

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-Ethylpiperidin-4-one HCl | Ethyl group at C3, ketone at C4 | Enzyme inhibition, receptor modulation |

| 3-Methylpiperidin-4-one HCl | Methyl group instead of ethyl | Similar enzyme inhibition but different potency |

| 4-Piperidone HCl | Lacks ethyl substituent | Less hydrophobic; varied biological activity |

| N-Ethylpiperidine | No ketone functionality | Limited biological interactions compared to 3-EP |

Propiedades

IUPAC Name |

3-ethylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-2-6-5-8-4-3-7(6)9;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZGBBJZUQNFKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626196 | |

| Record name | 3-Ethylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324769-01-9 | |

| Record name | 4-Piperidinone, 3-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=324769-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.